Home > Products > Screening Compounds P67547 > 5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -

5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Catalog Number: EVT-3732514
CAS Number:
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Preladenant

  • Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist. It exhibits a Ki value of 1.1 nM for the human A2A receptor and demonstrates over 1000-fold selectivity over other adenosine receptors. Studies have shown that preladenant effectively attenuates hypolocomotion induced by the A2A receptor agonist CGS-21680, indicating its ability to inhibit A2A receptor activity in vivo []. Moreover, preladenant has shown promise in rodent models of movement disorders and depression, potentiating the effects of L-Dopa in Parkinson's disease models and exhibiting antidepressant-like effects in behavioral tests [].
  • Relevance: Preladenant shares a core structure with 5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, both containing the [, , ]triazolo[1,5-c]pyrimidine moiety. The presence of this shared structural motif suggests potential similarities in their binding affinities and pharmacological profiles, particularly concerning adenosine receptors. Further investigation is required to determine the specific impact of the structural variations on their respective activities.

SCH 412348 [7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

  • Compound Description: SCH 412348 is another potent and selective antagonist of the human A2A receptor, demonstrating a Ki value of 0.6 nM and exceeding 1000-fold selectivity over other adenosine receptor subtypes []. Like preladenant, SCH 412348 attenuates CGS-21680-induced hypolocomotion in vivo, indicating its A2A receptor inhibitory activity []. It also demonstrates efficacy in rodent models of Parkinson's disease and depression, potentiating L-Dopa's effects and displaying antidepressant-like properties [].
  • Relevance: SCH 412348 shares the core [, , ]triazolo[1,5-c]pyrimidine structure with 5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. The presence of this common structural element suggests potential similarities in their binding characteristics and pharmacological activities, particularly in relation to adenosine receptors. Although further research is necessary to elucidate the specific impact of their structural differences, the shared core structure highlights a potential connection in their mechanisms of action.

N-Anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for in vitro cytotoxicity against Bel-7402 and HT-1080 cancer cell lines []. The study revealed that the cytotoxicity of these compounds is significantly influenced by the substitution pattern on the side chains at the C-2 position. Notably, the compound featuring a 4-trifluoromethylanilino substituent at the C-7 position exhibited particularly promising anticancer activity, emerging as a lead compound in the study [].
  • Relevance: These derivatives share the fundamental [, , ]triazolo[1,5-a]pyrimidine scaffold with 5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. This structural similarity, despite variations in substituents, suggests a potential for overlapping biological activities. The insights from the cytotoxicity studies on these derivatives could guide further investigations into the biological profile of the target compound.

2‐(3,4‐Dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines

  • Compound Description: This series of compounds was synthesized and evaluated for their antimalarial activity [, ]. The structural variations within the series primarily involved modifications to the amine substituent at the 7-position. Several compounds within this series demonstrated notable antimalarial activity against Plasmodium berghei in mice, highlighting the potential of this structural class for developing new antimalarial agents [, ].
  • Relevance: These compounds, although termed "s-triazolo[1,5-a]pyrimidines" in the paper, are structurally equivalent to [, , ]triazolo[1,5-a]pyrimidines. This shared core structure with 5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine suggests that the target compound may also possess antimalarial properties. The research on these related compounds provides a starting point for investigating the antimalarial potential of the target compound and exploring its structure-activity relationships.

Properties

Product Name

5-methyl-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

IUPAC Name

5-methyl-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

InChI

InChI=1S/C13H13N5/c1-8-3-5-10(6-4-8)11-7-9(2)15-13-16-12(14)17-18(11)13/h3-7H,1-2H3,(H2,14,17)

InChI Key

WIHJYQCYPHRVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC3=NC(=NN23)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.